alpha-Tocopherol acetate

概要

説明

DL-α-トコフェリル酢酸は、ビタミンE酢酸としても知られており、ビタミンEの合成形です。これは、酢酸とα-トコフェロールのエステルです。この化合物は、その抗酸化特性により、栄養補助食品、化粧品、皮膚科製品で広く使用されています。 それは、フリーラジカルを中和することにより細胞を酸化損傷から保護する能力で知られています .

準備方法

合成経路と反応条件: DL-α-トコフェリル酢酸は、α-トコフェロールと酢酸のエステル化によって合成されます。反応は通常、硫酸などの酸触媒を使用して、エステル化プロセスを促進します。 反応は還流条件下で行われ、α-トコフェロールの酢酸塩形への完全な変換を保証します .

工業生産方法: 工業的な設定では、DL-α-トコフェリル酢酸の生産は、α-トコフェロールが酸触媒の存在下で酢酸無水物と反応する大規模リアクターの使用を伴います。 反応混合物はその後、蒸留と結晶化によって精製されて最終生成物が得られます .

化学反応の分析

Enzymatic Hydrolysis in the Gastrointestinal Tract

Alpha-tocopherol acetate is hydrolyzed by pancreatic and intestinal enzymes to release free α-tocopherol, its bioactive form. Key findings include:

-

Pancreatic Carboxyl Ester Hydrolase Activity : In vitro studies demonstrate that pancreatic carboxyl ester hydrolase hydrolyzes α-tocopherol acetate 1.4–1.6 times faster than α-tocopherol succinate, correlating with higher bioavailability of the acetate form in vivo .

-

Absorption Efficiency : Broiler studies showed apparent absorption coefficients of 70.8 ± 5.6 for α-tocopherol acetate versus 58.0 ± 5.4 for the succinate ester .

| Parameter | α-Tocopherol Acetate | α-Tocopherol Succinate |

|---|---|---|

| Hydrolysis Rate (Relative) | 1.0 | 0.6–0.7 |

| Apparent Absorption (%) | 70.8 ± 5.6 | 58.0 ± 5.4 |

| Plasma α-Tocopherol (μg/mL) | 12.3 ± 1.2 | 8.9 ± 0.9 |

Hydrolysis occurs via bile acid-dependent lipases in the pancreas and esterases in intestinal mucosa, facilitating micelle incorporation and enterocyte uptake .

Hepatic Metabolism and Oxidation

Post-absorption, α-tocopherol undergoes hepatic metabolism involving cytochrome P450 enzymes:

-

CYP4F2/CYP3A4-Mediated ω-Hydroxylation : Initial ω-hydroxylation at the side chain forms 13’-hydroxychromanol (13’-OH) .

-

Peroxisomal β-Oxidation : Sequential β-oxidation shortens the side chain, producing metabolites like 13’-carboxychromanol (13’-COOH) and carboxymethyloctylhydroxychromanol (CDMOHC) .

Key Metabolites :

-

13’-OH (ω-hydroxylated)

-

13’-COOH (oxidized)

-

CDMOHC (after mitochondrial β-oxidation)

Pyrolysis and Thermal Degradation

When vaporized (e.g., in e-cigarettes), α-tocopherol acetate decomposes into toxic byproducts:

-

Pyrolysis Products : Include ketene, acetic acid, and alkyl radicals, implicated in vaping-associated lung injury (VALI) .

-

Stability in Formulations : The acetate group enhances stability against oxidation, extending shelf-life compared to unesterified α-tocopherol .

Stability and Antioxidant Activity

-

Oxidative Resistance : The acetate group protects the phenolic hydroxyl group from oxidation, making it stable in formulations until hydrolyzed .

-

Antioxidant Mechanism : Post-hydrolysis, α-tocopherol scavenges peroxyl radicals via hydrogen donation, terminating lipid peroxidation chains .

Dermal Hydrolysis and Bioactivation

In topical applications, ~5% of α-tocopherol acetate is hydrolyzed in the skin to active α-tocopherol, though efficacy in wound healing remains debated .

科学的研究の応用

DL-alpha tocopheryl acetate has a wide range of applications in scientific research:

Chemistry: It is used as a standard in the analysis of tocopherols and tocotrienols in various samples.

Biology: It is studied for its role in protecting cell membranes from oxidative damage.

Medicine: It is used in the formulation of supplements to prevent vitamin E deficiency and in dermatological products for its skin-protective properties.

作用機序

DL-α-トコフェリル酢酸は、主にその抗酸化活性を通じてその効果を発揮します。それは、水素原子を寄付することによりフリーラジカルを中和し、それにより細胞膜や他の細胞成分の酸化損傷を防ぎます。この化合物は皮膚を通して吸収され、α-トコフェロールに変換され、その後その抗酸化効果を発揮します。 α-トコフェロールは、細胞増殖と分化に関与する酵素であるプロテインキナーゼCの活性を阻害します .

類似化合物:

D-α-トコフェリル酢酸: ビタミンE酢酸の天然型であり、合成DL-α-トコフェリル酢酸と比較して生物学的利用能が高く、強力です。

α-トコフェロール: ビタミンEのアルコール型であり、その酢酸エステルよりも安定性が低くなりますが、体内への吸収率が高くなります。

トコフェリルコハク酸: ビタミンEのもう1つのエステル型であり、その潜在的な抗癌特性に使用されています.

独自性: DL-α-トコフェリル酢酸は、他の形態のビタミンEと比較して、その安定性と長期保存性によって独特です。 その合成的な性質により、一貫した品質と入手可能性が得られ、産業用途において好ましい選択肢となります .

類似化合物との比較

D-alpha tocopheryl acetate: The natural form of vitamin E acetate, which is more bioavailable and potent compared to the synthetic DL-alpha tocopheryl acetate.

Alpha-tocopherol: The alcohol form of vitamin E, which is less stable than its acetate ester but more readily absorbed by the body.

Tocopheryl succinate: Another ester form of vitamin E, used for its potential anti-cancer properties.

Uniqueness: DL-alpha tocopheryl acetate is unique due to its stability and extended shelf life compared to other forms of vitamin E. Its synthetic nature allows for consistent quality and availability, making it a preferred choice in industrial applications .

生物活性

Alpha-tocopherol acetate, a derivative of vitamin E, is known for its antioxidant properties and various biological activities. This article explores its mechanisms of action, efficacy, and potential applications based on diverse research findings.

Overview of this compound

This compound is a fat-soluble compound that serves as a significant source of vitamin E in dietary supplements and fortified foods. It is commonly used due to its stability compared to other forms of vitamin E. Upon ingestion, it is hydrolyzed to alpha-tocopherol, which exhibits the biological activities associated with vitamin E.

Antioxidant Activity

this compound acts primarily as an antioxidant. It protects cell membranes from oxidative damage by scavenging free radicals. This action is crucial in preventing lipid peroxidation, which can lead to cell injury and inflammation .

Inhibition of Protein Kinase C

Research indicates that alpha-tocopherol can inhibit protein kinase C (PKC) activity, a key regulator in cell proliferation and differentiation. This inhibition may contribute to its potential anti-cancer effects by modulating pathways involved in tumor growth .

Regulation of Adhesion Molecules

this compound has been shown to downregulate the expression of intercellular adhesion molecules (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1). This modulation reduces the adhesion of leukocytes to endothelial cells, potentially lowering inflammation and improving cardiovascular health .

Comparative Biological Activity

A study comparing the biological activity of this compound with other tocopherols found that it has approximately 42% of the activity of d-alpha-tocopherol in the rat hemolysis test. This indicates a lower potency but still significant biological relevance .

| Compound | Biological Activity (%) |

|---|---|

| d-alpha-Tocopherol | 100 |

| This compound | 42 |

| Beta-Tocopherol | 50 |

| Gamma-Tocopherol | 10 |

Case Studies

-

Cancer Cell Lines

Recent studies evaluated the anticancer properties of various alpha-tocopherol derivatives against human cancer cell lines (CEM, MCF7, HeLa). The results indicated that certain modified derivatives exhibited enhanced cytotoxicity compared to this compound, suggesting potential for developing more effective cancer therapies . -

Metabolic Pathways

Research into the metabolic pathways of this compound revealed that its absorption is less efficient than other lipids due to its need for hydrolysis before uptake. This metabolic characteristic may influence its bioavailability and therapeutic efficacy .

特性

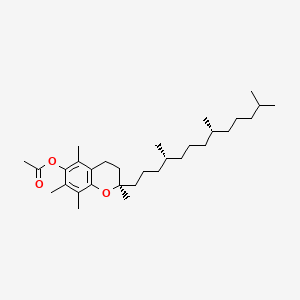

IUPAC Name |

[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H52O3/c1-21(2)13-10-14-22(3)15-11-16-23(4)17-12-19-31(9)20-18-28-26(7)29(33-27(8)32)24(5)25(6)30(28)34-31/h21-23H,10-20H2,1-9H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAKOWWREFLAJOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H52O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20859032 | |

| Record name | Acetic acid alpha-tocopherol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20859032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pellets or Large Crystals; Pellets or Large Crystals, Liquid, Solid | |

| Record name | 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-, 6-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Tocopherol acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034227 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7695-91-2, 52225-20-4, 58-95-7 | |

| Record name | 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-, 6-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7695-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Tocopherol acetate, dl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052225204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-alpha tocopheryl acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14477 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | alpha-tochopheryl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755840 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-, 6-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid alpha-tocopherol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20859032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-benzopyran-6-yl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.828 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [2R*(4R*,8R*)]-(±)-3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-benzopyran-6-yl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.490 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-Dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-benzopyran-6-yl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-TOCOPHEROL ACETATE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WR1WPI7EW8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | alpha-Tocopherol acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034227 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

26.5 - 27.5 °C | |

| Record name | alpha-Tocopherol acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034227 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。